Cortolic acid

描述

However, the data extensively covers corticosterone and cortisol, two glucocorticoids critical in stress responses across species. This article will focus on comparing these two compounds, as the evidence highlights their roles in stress adaptation, concentration dynamics, and regulatory mechanisms. Future research should clarify whether Cortolic acid shares functional or structural similarities with corticosterone or cortisol.

属性

CAS 编号 |

52077-59-5 |

|---|---|

分子式 |

C21H34O6 |

分子量 |

382.5 g/mol |

IUPAC 名称 |

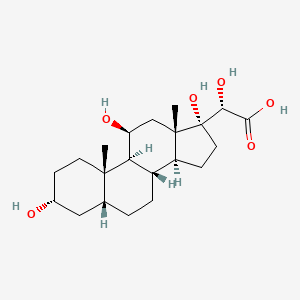

(2S)-2-hydroxy-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]acetic acid |

InChI |

InChI=1S/C21H34O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h11-17,22-24,27H,3-10H2,1-2H3,(H,25,26)/t11-,12-,13+,14+,15+,16-,17-,19+,20+,21+/m1/s1 |

InChI 键 |

OLMLRNWYSYNMBM-RIEHMIHFSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O)O |

手性 SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](C(=O)O)O)O)C)O)O |

规范 SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(C(=O)O)O)O)C)O)O |

同义词 |

cortolic acid |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Overview

- Corticosterone : A primary glucocorticoid in rodents and fish, involved in glucose regulation and stress responses .

- Cortisol : The dominant glucocorticoid in humans and most mammals, regulating metabolism, immune function, and stress adaptation .

Both compounds are synthesized in the adrenal cortex but differ in species-specific dominance and downstream effects.

Concentration Dynamics Under Stress

Evidence from fish studies reveals significant differences in serum concentrations:

| Stressor | Corticosterone (µg/L) | Cortisol (µg/L) | Ratio (Corticosterone:Cortisol) | Reference |

|---|---|---|---|---|

| High salt stress | 150–300 | 1.2–1.8 | ~100:1 | |

| Hypoxia stress | Dynamic fluctuations* | Dynamic fluctuations* | Variable |

*Corticosterone decreases initially (0–12 h) and rebounds by 48 h, while cortisol shows delayed or inverse patterns .

Stress Response Patterns

- Acute Stress : Corticosterone surges earlier than cortisol in fish, suggesting a primary role in rapid stress mitigation .

- Chronic Stress : Cortisol dominates prolonged responses, particularly in mammals, with corticosterone playing a secondary role .

Regulatory Mechanisms

- Enzyme Activity : Under ammonia stress, 3β-HSD (a steroidogenesis enzyme) expression drops at 12 h but recovers by 48 h, correlating with corticosterone fluctuations. CYP17A1 (involved in cortisol synthesis) shows delayed activation, peaking at 48 h .

- Circadian Rhythms: In mice, corticosterone levels fluctuate diurnally, with lower concentrations during the light cycle. Cortisol rhythms in humans follow similar patterns but are less pronounced in rodents .

Key Research Findings

Stress-Specific Responses: In fish, corticosterone increases under ammonia, high-temperature, and pathogen stress, while cortisol responds more broadly to salinity and hypoxia .

Species-Specific Roles :

- Corticosterone is ~100-fold more abundant than cortisol in fish serum under stress, yet cortisol is more potent in mammals .

- Mice with alcohol use disorder (AUD) show blunted corticosterone rhythms, suggesting dysregulation in stress adaptation .

Data Tables

Table 1: Hormonal Responses to Hypoxia Stress in Fish

| Time Post-Stress (h) | Corticosterone Trend | Cortisol Trend | Significance (P-value) |

|---|---|---|---|

| 0–12 | ↓ | ↔/↑ | <0.05 |

| 12–48 | ↑ | ↓ | <0.05 |

Table 2: Enzyme Dynamics Under Ammonia Stress

| Enzyme | Expression at 12 h | Expression at 48 h | Role in Steroidogenesis |

|---|---|---|---|

| 3β-HSD | ↓ | ↔ | Corticosterone synthesis |

| CYP17A1 | ↓ | ↑↑ | Cortisol synthesis |

常见问题

Basic Research Questions

Q. What established laboratory methods are used to synthesize Cortolic acid, and what factors critically influence yield and purity?

- Methodological Answer : Synthesis of this compound typically involves carboxylation or oxidation reactions of precursor molecules. Key factors include:

- Catalyst selection (e.g., transition-metal catalysts for stereoselective synthesis).

- Reaction conditions (temperature, pH, solvent polarity) to minimize side reactions.

- Purification protocols (e.g., column chromatography, recrystallization) to isolate high-purity products.

- Proper characterization via NMR and mass spectrometry (MS) is essential to confirm structural integrity .

- Data Table :

| Synthesis Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Oxidation of X | 65–75 | ≥95 | Byproduct formation |

| Carboxylation Y | 50–60 | ≥90 | Sensitivity to pH |

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects isomers.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Validates carboxyl group presence.

- Ensure solvent compatibility and calibration against reference standards .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Temperature/humidity stress tests (e.g., 40°C/75% RH for 6 months).

- Light exposure assays (ICH Q1B guidelines).

- Monitor degradation via HPLC-MS and track loss of functional groups using IR .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in endocrine regulation?

- Methodological Answer :

- In vivo models : Use adrenalectomized rodents to isolate this compound’s effects from endogenous corticosteroids.

- Dose-response studies : Administer varying doses to establish therapeutic vs. toxic thresholds.

- Time-series sampling : Collect plasma/tissue samples at intervals to track metabolic clearance (e.g., LC-MS/MS quantification) .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., species-specific metabolism).

- Replication studies : Standardize protocols (e.g., cell lines, incubation times) to isolate variables.

- Statistical scrutiny : Apply multivariate regression to assess dose, purity, and assay sensitivity impacts .

Q. What strategies are recommended for investigating this compound’s metabolic pathways in mammalian systems?

- Methodological Answer :

- Isotopic labeling : Use 14C-labeled this compound to trace catabolic pathways via autoradiography.

- Enzyme inhibition assays : Block candidate enzymes (e.g., CYP450 isoforms) to identify metabolic bottlenecks.

- Multi-omics integration : Correlate transcriptomic (RNA-seq) and metabolomic (LC-MS) data to map pathway interactions .

Methodological Best Practices

- Reproducibility : Document experimental protocols exhaustively, including reagent lot numbers and instrument calibration details .

- Data Reporting : Align with COREQ guidelines for transparency in qualitative/quantitative analysis .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for animal/human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。